Cas no 111209-84-8 (4-hydroxy-2,2,4-trimethylpentanal)
4-hydroxy-2,2,4-trimethylpentanal Chemical and Physical Properties
Names and Identifiers
-
- 4-hydroxy-2,2,4-trimethylpentanal
- EN300-1623495
- SCHEMBL12452925
- 111209-84-8
- DTXSID50763451
-
- Inchi: 1S/C8H16O2/c1-7(2,6-9)5-8(3,4)10/h6,10H,5H2,1-4H3
- InChI Key: HBBPRPVKRROESO-UHFFFAOYSA-N
- SMILES: OC(C)(C)CC(C=O)(C)C
Computed Properties
- Exact Mass: 144.115029749g/mol
- Monoisotopic Mass: 144.115029749g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 10
- Rotatable Bond Count: 3
- Complexity: 125
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0.9
- Topological Polar Surface Area: 37.3Ų
4-hydroxy-2,2,4-trimethylpentanal Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1623495-50mg |
4-hydroxy-2,2,4-trimethylpentanal |
111209-84-8 | 50mg |
$768.0 | 2023-09-22 | ||
| Enamine | EN300-1623495-100mg |
4-hydroxy-2,2,4-trimethylpentanal |
111209-84-8 | 100mg |
$804.0 | 2023-09-22 | ||
| Enamine | EN300-1623495-250mg |
4-hydroxy-2,2,4-trimethylpentanal |
111209-84-8 | 250mg |
$840.0 | 2023-09-22 | ||
| Enamine | EN300-1623495-500mg |
4-hydroxy-2,2,4-trimethylpentanal |
111209-84-8 | 500mg |
$877.0 | 2023-09-22 | ||
| Enamine | EN300-1623495-1000mg |
4-hydroxy-2,2,4-trimethylpentanal |
111209-84-8 | 1000mg |
$914.0 | 2023-09-22 | ||
| Enamine | EN300-1623495-2500mg |
4-hydroxy-2,2,4-trimethylpentanal |
111209-84-8 | 2500mg |
$1791.0 | 2023-09-22 | ||
| Enamine | EN300-1623495-5000mg |
4-hydroxy-2,2,4-trimethylpentanal |
111209-84-8 | 5000mg |
$2650.0 | 2023-09-22 | ||
| Enamine | EN300-1623495-10000mg |
4-hydroxy-2,2,4-trimethylpentanal |
111209-84-8 | 10000mg |
$3929.0 | 2023-09-22 | ||
| Enamine | EN300-1623495-0.05g |
4-hydroxy-2,2,4-trimethylpentanal |
111209-84-8 | 0.05g |
$924.0 | 2023-06-04 | ||
| Enamine | EN300-1623495-0.1g |
4-hydroxy-2,2,4-trimethylpentanal |
111209-84-8 | 0.1g |
$968.0 | 2023-06-04 |
4-hydroxy-2,2,4-trimethylpentanal Related Literature
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P. K. Wawrzyniak,M. T. P. Beerepoot,H. J. M. de Groot,F. Buda Phys. Chem. Chem. Phys., 2011,13, 10270-10279
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H. V. Jain,D. Verthelyi,S. L. Beaucage RSC Adv., 2017,7, 42519-42528
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David B. Cordes,Alexandra M. Z. Slawin,Stefania Righetto,Denis Jacquemin,Eli Zysman-Colman,Véronique Guerchais Dalton Trans., 2018,47, 8292-8300
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Bidou Wang,Xifeng Chen Analyst, 2014,139, 5695-5699
Additional information on 4-hydroxy-2,2,4-trimethylpentanal
Research Briefing on 4-hydroxy-2,2,4-trimethylpentanal (CAS: 111209-84-8) in Chemical and Biomedical Applications
4-hydroxy-2,2,4-trimethylpentanal (CAS: 111209-84-8) is a chemical compound that has garnered significant attention in recent years due to its potential applications in the chemical and biomedical fields. This aldehyde derivative, characterized by its unique structural properties, has been the subject of various studies aimed at exploring its synthesis, reactivity, and biological activities. The compound's relevance in pharmaceutical research stems from its potential as a precursor or intermediate in the synthesis of more complex molecules with therapeutic value.
Recent studies have focused on optimizing the synthesis of 4-hydroxy-2,2,4-trimethylpentanal to improve yield and purity, which are critical for its application in drug development. Advanced catalytic methods and green chemistry approaches have been employed to achieve these goals, reflecting the growing emphasis on sustainable practices in chemical synthesis. Furthermore, the compound's reactivity has been investigated in the context of forming Schiff bases and other derivatives, which are often key intermediates in medicinal chemistry.
In the biomedical realm, preliminary research has explored the biological activities of 4-hydroxy-2,2,4-trimethylpentanal and its derivatives. Some studies suggest that these compounds may exhibit antimicrobial or anti-inflammatory properties, although further in vitro and in vivo studies are needed to confirm these findings. The compound's potential role in modulating enzymatic activity or interacting with biological targets has also been a topic of interest, highlighting its versatility in drug discovery efforts.
The safety and toxicological profile of 4-hydroxy-2,2,4-trimethylpentanal is another critical area of investigation. Recent toxicology studies have assessed its acute and chronic effects, providing valuable data for regulatory considerations in pharmaceutical and industrial applications. These studies are essential for ensuring the compound's safe use in various settings, particularly when scaling up production for commercial purposes.
Looking ahead, the future research directions for 4-hydroxy-2,2,4-trimethylpentanal include exploring its potential in novel drug formulations, investigating its mechanism of action at the molecular level, and developing more efficient synthetic routes. Collaborative efforts between chemists, biologists, and pharmacologists will be crucial in unlocking the full potential of this compound. As the field advances, 4-hydroxy-2,2,4-trimethylpentanal may emerge as a key player in the development of new therapeutic agents and chemical processes.
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